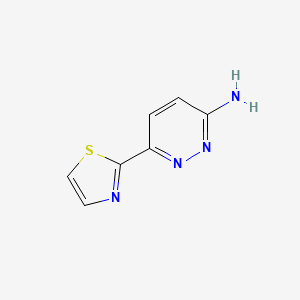
6-(1,3-Thiazol-2-yl)pyridazin-3-amin
Übersicht
Beschreibung
“6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is a compound that belongs to the group of azole heterocycles . It has a molecular formula of C7H6N4S and a molecular weight of 178.22 g/mol. Thiazoles, which this compound is a part of, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, has been achieved through various synthetic pathways . One such method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles, including “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
Thiazol-Derivate sind für ihre antioxidativen Eigenschaften bekannt. Sie können freie Radikale neutralisieren und oxidativen Stress verhindern, der ein Faktor bei der Entwicklung chronischer Krankheiten wie Krebs und Herzkrankheiten ist . Die spezifische Struktur von “6-(1,3-Thiazol-2-yl)pyridazin-3-amin” könnte auf ihre Wirksamkeit bei der Beseitigung freier Radikale untersucht werden, was möglicherweise zur Entwicklung neuer antioxidativer Therapien beitragen würde.
Antimikrobielle und Antimykotische Anwendungen
Verbindungen mit einem Thiazolring wurden zur Entwicklung antimikrobieller und antimykotischer Wirkstoffe eingesetzt . Die einzigartige Struktur von “this compound” könnte neue Wege für die Behandlung von Infektionen eröffnen, insbesondere angesichts zunehmender Antibiotikaresistenz. Die Forschung könnte sich auf ihre Anwendung bei der Entwicklung neuer Medikamente konzentrieren, die spezifische mikrobielle Stoffwechselwege angreifen.
Antikrebsanwendungen
Thiazol-Derivate haben Potenzial in der Krebstherapie gezeigt. Einige Verbindungen wurden synthetisiert und es wurde berichtet, dass sie eine zytotoxische Aktivität gegen menschliche Tumorzelllinien aufweisen . “this compound” könnte auf seine Antitumor-Eigenschaften untersucht werden, insbesondere auf seine Fähigkeit, das Wachstum von Krebszellen zu hemmen oder Apoptose zu induzieren.
Entzündungshemmende Anwendungen
Die entzündungshemmende Aktivität von Thiazolverbindungen ist ein weiterer interessanter Bereich. Sie können auf verschiedene entzündungsfördernde Signalwege wirken und bieten so Potenzial für die Behandlung chronisch entzündlicher Erkrankungen . Die Forschung zu “this compound” könnte sich auf ihre Wirksamkeit bei der Reduzierung von Entzündungen und ihre potenzielle Verwendung in Medikamenten für Erkrankungen wie Arthritis konzentrieren.
Neuroprotektive Anwendungen
Thiazole wurden auf ihre neuroprotektiven Wirkungen untersucht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten . Die Forschung könnte untersuchen, wie “this compound” das Überleben und die Funktion von Neuronen beeinflusst, was möglicherweise zu neuen Behandlungen für Krankheiten wie Alzheimer und Parkinson führt.
Antidiabetische Anwendungen
Einige Thiazol-Derivate haben vielversprechend bei der Behandlung von Diabetes gezeigt, indem sie den Blutzuckerspiegel und die Insulinempfindlichkeit beeinflussen . Die Untersuchung von “this compound” in diesem Zusammenhang könnte zur Entwicklung neuer Antidiabetika führen.
Antihypertensive Anwendungen
Thiazolverbindungen wurden mit einer antihypertensiven Aktivität in Verbindung gebracht, die entscheidend für die Behandlung von Bluthochdruck ist . Die Forschung zu “this compound” könnte darauf abzielen, sein Potenzial als antihypertensives Mittel und seinen Wirkmechanismus zu verstehen.
Hepatoprotektive Anwendungen
Die hepatoprotektive Aktivität von Thiazol-Derivaten macht sie zu Kandidaten für die Behandlung von Lebererkrankungen . “this compound” könnte auf seine Fähigkeit untersucht werden, die Leber vor Schäden durch Toxine oder Krankheiten zu schützen, was zur Entwicklung von leberschützenden Medikamenten beitragen würde.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 6-(1,3-thiazol-2-yl)pyridazin-3-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” and similar compounds could involve further exploration of these properties and potential applications.
Biochemische Analyse
Biochemical Properties
6-(1,3-Thiazol-2-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, potentially leading to enhanced antioxidant defenses .
Cellular Effects
The effects of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can upregulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 6-(1,3-Thiazol-2-yl)pyridazin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell growth and proliferation. Furthermore, it can induce changes in gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to the gradual degradation of the compound, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-(1,3-Thiazol-2-yl)pyridazin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism. These interactions underscore the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific tissues. Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to exert its effects on specific cellular processes, such as gene expression and energy metabolism .
Eigenschaften
IUPAC Name |
6-(1,3-thiazol-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKOZMJPLUPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



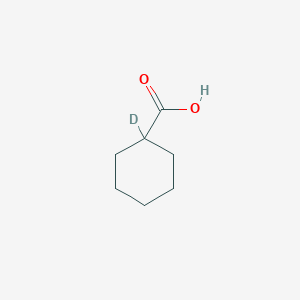
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)
![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)
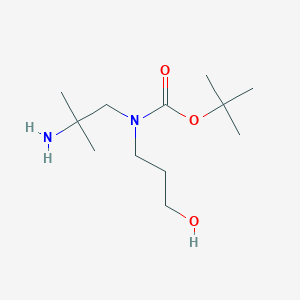
![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
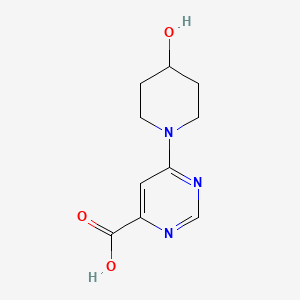
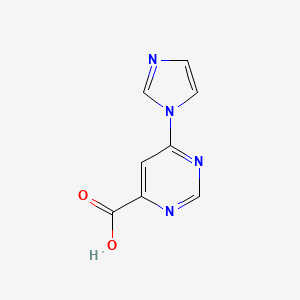
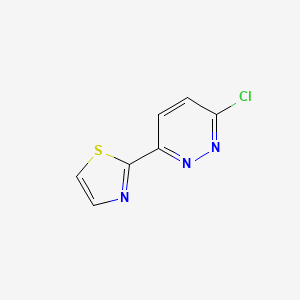

![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)
